Absolute Abolition of Ligand-Induced Binding Site (LIBS) Expression Compared to Orbofiban
A primary differentiator is the unique absence of LIBS expression and subsequent prothrombotic activity with UR-2922, a property that is in stark contrast to first-generation oral GPIIb/IIIa antagonists like orbofiban [REFS-1, REFS-2]. LIBS induction is a recognized mechanism for the clinical failure and increased mortality observed with earlier agents, as it can trigger partial agonism and paradoxical platelet activation [1].
| Evidence Dimension | LIBS Expression |
|---|---|
| Target Compound Data | No LIBS expression; No prothrombotic activity |
| Comparator Or Baseline | Orbofiban: Induces LIBS expression and prothrombotic activity |
| Quantified Difference | Qualitative difference (absence vs. presence) based on explicit statements in peer-reviewed review literature. |
| Conditions | Assessed in human platelets in vitro. |
Why This Matters
This property directly eliminates a key mechanism of clinical failure associated with the previous generation of this drug class, making UR-2922 the only high-affinity agent in its class without this liability.
- [1] Aga Y, Baba K, Tam S, Nakanishi T, Yoneda K, Kita J, Ueno H. UR-3216: a new generation oral platelet GPIIb/IIIa antagonist. Curr Pharm Des. 2004;10(14):1597-601. View Source
